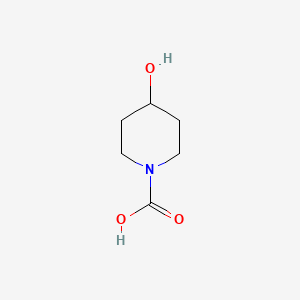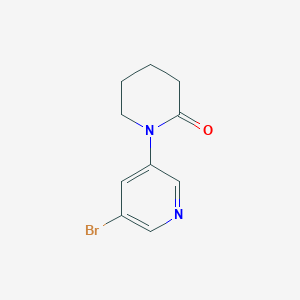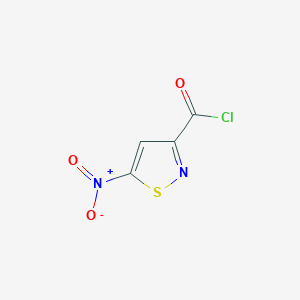
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H26N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification reactions using tert-butyl chloroformate.
Functionalization: The hydroxy and methylamino groups are introduced through subsequent functionalization reactions, often involving nucleophilic substitution and reduction reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting various diseases.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
- tert-Butyl 3-hydroxy-3-[(methylamino)methyl]azetidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine ring and tert-butyl ester functionalities, they differ in the nature and position of substituents on the azetidine ring.
- Reactivity: The presence of different functional groups influences their reactivity and the types of chemical reactions they undergo.
- Applications: Each compound has unique applications based on its structural features, with some being more suitable for specific research or industrial purposes.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-9(8-14)10(13-4)5-6-15/h9-10,13,15H,5-8H2,1-4H3 |
Clave InChI |
ZJAYBWRTSPMVGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(CCO)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)
